molecular formula C7H17NO B13619059 2-Amino-3-methylhexan-1-ol

2-Amino-3-methylhexan-1-ol

Cat. No.: B13619059
M. Wt: 131.22 g/mol
InChI Key: DNJLOOKMUZMYJY-UHFFFAOYSA-N
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Description

2-Amino-3-methylhexan-1-ol is a synthetic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a hexane backbone, making it an important molecule in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-methylhexan-1-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method is the reductive amination of 3-methylhexan-1-one using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-methylhexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide.

Major Products

    Oxidation: Formation of 3-methylhexan-1-one or 3-methylhexanal.

    Reduction: Formation of 2-amino-3-methylhexane.

    Substitution: Formation of 2-chloro-3-methylhexan-1-ol or 2-bromo-3-methylhexan-1-ol.

Scientific Research Applications

2-Amino-3-methylhexan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Amino-3-methylhexan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the hydroxyl group can participate in hydrogen bonding and nucleophilic reactions. These interactions can influence enzyme activity, receptor binding, and cellular signaling pathways.

Comparison with Similar Compounds

2-Amino-3-methylhexan-1-ol can be compared with other similar compounds such as:

    2-Amino-2-methylhexan-1-ol: Differing by the position of the amino group, which can affect its reactivity and biological activity.

    3-Amino-3-methylhexan-1-ol: Another isomer with the amino group at a different position, leading to variations in chemical properties and applications.

    2-Amino-3-methylpentan-1-ol: A shorter chain analog that may exhibit different physical and chemical properties.

Properties

Molecular Formula

C7H17NO

Molecular Weight

131.22 g/mol

IUPAC Name

2-amino-3-methylhexan-1-ol

InChI

InChI=1S/C7H17NO/c1-3-4-6(2)7(8)5-9/h6-7,9H,3-5,8H2,1-2H3

InChI Key

DNJLOOKMUZMYJY-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(CO)N

Origin of Product

United States

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